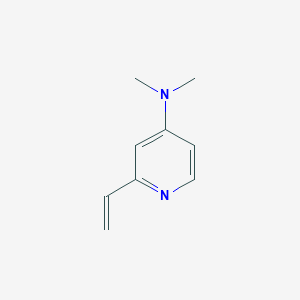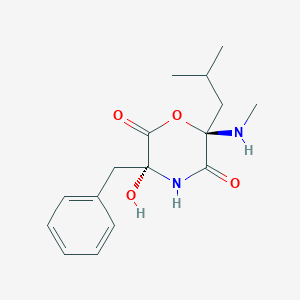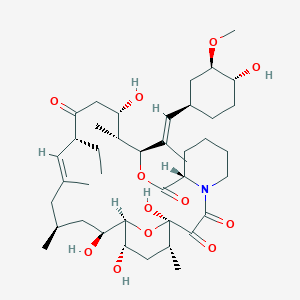
13,15-O-Bidesmethylimmunomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,15-O-Bidesmethylimmunomycin is a type of polyketide antibiotic that is produced by Streptomyces bacteria. It belongs to the macrolide family of antibiotics and has a unique chemical structure that makes it a promising candidate for use in scientific research.
Scientific Research Applications
13,15-O-Bidesmethylimmunomycin has several potential applications in scientific research. It has been shown to have activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying the mechanisms of bacterial resistance and developing new antibiotics. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Mechanism Of Action
The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the resolution of the infection. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have immunosuppressive properties, which make it useful for the treatment of autoimmune diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 13,15-O-Bidesmethylimmunomycin are complex and varied. It has been shown to have activity against a wide range of bacteria, including gram-positive and gram-negative strains. Additionally, it has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its broad-spectrum activity against bacteria, its anti-inflammatory and anti-tumor properties, and its immunosuppressive properties. These properties make it a valuable tool for studying the mechanisms of bacterial resistance, developing new antibiotics, and developing new drugs to treat cancer and other inflammatory diseases. The limitations of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the use of 13,15-O-Bidesmethylimmunomycin in scientific research. One direction is the development of new antibiotics based on the chemical structure of 13,15-O-Bidesmethylimmunomycin. Another direction is the development of new drugs to treat cancer and other inflammatory diseases based on the anti-inflammatory and anti-tumor properties of 13,15-O-Bidesmethylimmunomycin. Additionally, further research is needed to fully understand the mechanism of action of 13,15-O-Bidesmethylimmunomycin and its potential toxicity.
Synthesis Methods
The synthesis of 13,15-O-Bidesmethylimmunomycin involves the fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the antibiotic is extracted from the culture using a solvent extraction method. The extracted compound is then purified using chromatography techniques. The synthesis of 13,15-O-Bidesmethylimmunomycin is a complex process that requires skilled technicians and specialized equipment.
properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYPISRDVJPSV-CVJTUGKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,15-O-Bidesmethylimmunomycin | |
CAS RN |
153781-49-8 |
Source


|
| Record name | 13,15-O-Bidesmethylascomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
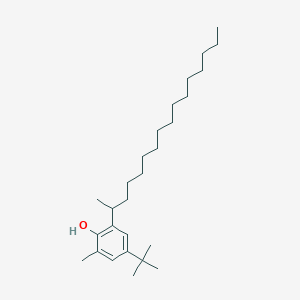
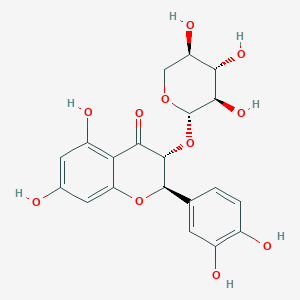
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
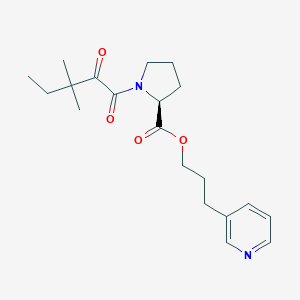
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
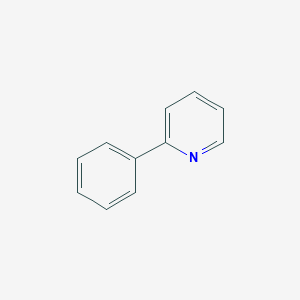
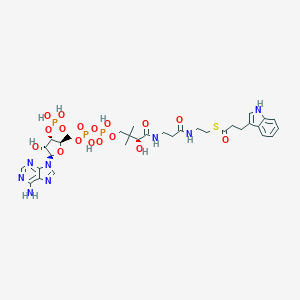
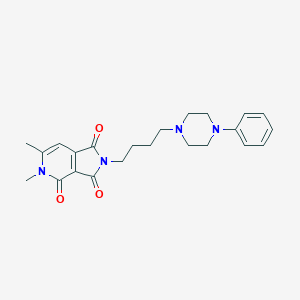
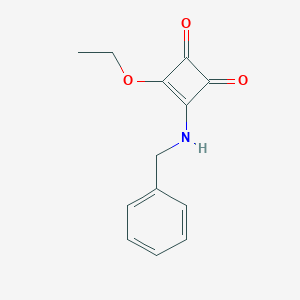
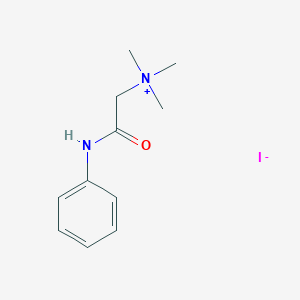
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
